molecular formula C16H14N6OS B2611776 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1448037-56-6

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2611776
CAS No.: 1448037-56-6
M. Wt: 338.39
InChI Key: NFRIGGQBPWDDPY-UHFFFAOYSA-N
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Description

The compound “N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide” is a heterocyclic compound that contains imidazole and pyrazole moieties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole is a five-membered aromatic heterocyclic compound that contains two nitrogen atoms adjacent to three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is known to show both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . The compound also contains a pyrazole ring, which is known for its broad range of chemical and biological properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study explored the synthesis and structural analysis of various compounds, including those related to the structure of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide. These compounds were analyzed spectroscopically, contributing to the understanding of their chemical properties and potential applications in scientific research (Yıldırım, Kandemirli, & Demir, 2005).

Antimicrobial Activity

  • Research involving thiosemicarbazide derivatives, which are structurally similar to the compound , showed their use as precursors in synthesizing various heterocyclic compounds. Some of these synthesized compounds demonstrated significant antimicrobial activity (Elmagd, Hemdan, Samy, & Youssef, 2017).

Antibacterial Agents

  • Novel analogs related to this compound were designed and synthesized, displaying promising antibacterial activity. This study highlights the compound's potential in developing new antibacterial agents (Palkar et al., 2017).

Antituberculosis Activity

  • A series of thiazole-aminopiperidine hybrid analogs were synthesized and evaluated for their antituberculosis activity. These compounds, structurally related to the compound , showed promising results in inhibiting Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (Jeankumar et al., 2013).

Antitumor and Antioxidant Agents

  • Research on the synthesis of new fused and binary 1,3,4-thiadiazoles, structurally similar to the compound , demonstrated their potential as antitumor and antioxidant agents. This study suggests the compound's relevance in cancer research and therapy (Hamama, Gouda, Badr, & Zoorob, 2013).

Insecticidal Assessment

  • The compound's related structures were used in synthesizing various heterocycles, which were then tested as insecticidal agents. This indicates potential applications in pest control and agriculture (Fadda et al., 2017).

Cytotoxicity Studies

  • Studies on the synthesis of novel heterocycles using structures similar to the compound showed their potential cytotoxic activities. This suggests possible applications in studying and developing new cancer therapies (Hegazi, Mohamed, Dawood, & Badria, 2010).

Mechanism of Action

Target of Action

The primary targets of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The specific mode of action of This compound It’s known that thiazole derivatives can interact with various targets in the body, leading to different biological outcomes . For instance, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Biochemical Pathways

The exact biochemical pathways affected by This compound Thiazole derivatives are known to have the ability to activate or stop biochemical pathways . This can lead to a variety of effects, depending on the specific pathways involved.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Thiazole derivatives, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

The molecular and cellular effects of This compound Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .

Properties

IUPAC Name

N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6OS/c23-15(11-2-3-13-14(8-11)19-10-18-13)17-6-4-12-9-24-16(21-12)22-7-1-5-20-22/h1-3,5,7-10H,4,6H2,(H,17,23)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRIGGQBPWDDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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